2-Chloro-6-fluorophenylacetonitrile

Catalog No.
S794620
CAS No.
75279-55-9
M.F
C8H5ClFN
M. Wt
169.58 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorophenylacetonitrile

CAS Number

75279-55-9

Product Name

2-Chloro-6-fluorophenylacetonitrile

IUPAC Name

2-(2-chloro-6-fluorophenyl)acetonitrile

Molecular Formula

C8H5ClFN

Molecular Weight

169.58 g/mol

InChI

InChI=1S/C8H5ClFN/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2

InChI Key

ZGSAFMIRVLOISC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC#N)F

Synthesis:

2-Chloro-6-fluorophenylacetonitrile can be synthesized through various methods, but a common approach involves the nucleophilic substitution reaction of 2-chloro-6-fluorobenzyl chloride with sodium cyanide. This reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. []

Potential Applications:

While the specific research applications of 2-Chloro-6-fluorophenylacetonitrile are not extensively documented, its chemical structure suggests potential uses in various scientific fields:

  • Intermediate in Organic Synthesis: The presence of a nitrile group and a chloro-fluoro substituted aromatic ring makes 2-Chloro-6-fluorophenylacetonitrile a versatile building block for synthesizing more complex organic molecules. It could potentially serve as a precursor for pharmaceuticals, agrochemicals, or functional materials. []
  • Fluorine Chemistry: The incorporation of a fluorine atom into the molecule's structure introduces unique properties such as enhanced lipophilicity and metabolic stability. This could be advantageous in designing new drugs or functional materials with improved properties. []

Molecular Structure Analysis

The key feature of 2-chloro-6-fluorophenylacetonitrile is its structure. It consists of a benzene ring with a chlorine atom at the second position (ortho) and a fluorine atom at the sixth position (para) relative to the attachment point of the acetonitrile group (CH2CN). This substitution pattern creates a molecule with both electron-withdrawing (chlorine) and electron-donating (fluorine) substituents, potentially affecting its reactivity [].


Chemical Reactions Analysis

  • Nucleophilic substitution: The chlorine atom, being a good leaving group, could be susceptible to nucleophilic substitution reactions with various nucleophiles, introducing new functionalities into the molecule.
  • Hydrolysis: Under strong acidic or basic conditions, the nitrile group (CN) might undergo hydrolysis to form the corresponding carboxylic acid (COOH).

Physical And Chemical Properties Analysis

  • Molecular weight: 169.58 g/mol [, ]
  • Melting point: 40-43 °C []
  • Boiling point: 85 °C (2 mmHg) []
  • Flash point: > 110 °C []

Currently, there is no documented information on the specific mechanism of action of 2-chloro-6-fluorophenylacetonitrile.

  • Potential toxicity: Aromatic nitrile compounds can exhibit varying degrees of toxicity. It's advisable to handle this compound with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].
  • Reactivity: The presence of a chlorine atom suggests potential reactivity with certain chemicals. Referencing safety data sheets (SDS) for similar aromatic chloro compounds is recommended for safe handling practices.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

75279-55-9

Wikipedia

2-Chloro-6-fluorobenzyl cyanide

Dates

Modify: 2023-08-15

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